Quinoxaline, 6-[[4-[2-[4-(1,1-dimethylethyl)phenyl]-1H-benzimidazol-7-yl]-1-piperazinyl]methyl]-
Description
WAY-207024 is a small molecule drug developed by Wyeth Research. It is a potent and orally active antagonist of the gonadotropin-releasing hormone receptor (GnRHR). This compound has shown potential in the treatment of various conditions, including hirsutism, prostatic cancer, and uterine fibroids .
Properties
Molecular Formula |
C30H32N6 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline |
InChI |
InChI=1S/C30H32N6/c1-30(2,3)23-10-8-22(9-11-23)29-33-25-5-4-6-27(28(25)34-29)36-17-15-35(16-18-36)20-21-7-12-24-26(19-21)32-14-13-31-24/h4-14,19H,15-18,20H2,1-3H3,(H,33,34) |
InChI Key |
AVEVJMZJJJDOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5 |
Synonyms |
6-((4-(2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl)piperazin-1-yl)methyl)quinoxaline WAY 207024 WAY-207024 WAY207024 |
Origin of Product |
United States |
Preparation Methods
The synthesis of WAY-207024 involves multiple steps. The key intermediate is 6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline. The synthetic route includes the following steps :
Formation of the benzimidazole ring: This involves the reaction of 4-tert-butylphenylamine with o-phenylenediamine in the presence of a suitable oxidizing agent.
Piperazine coupling: The benzimidazole intermediate is then coupled with piperazine under appropriate conditions.
Quinoxaline formation: The final step involves the reaction of the piperazine intermediate with a quinoxaline derivative.
Industrial production methods for WAY-207024 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
WAY-207024 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the benzimidazole or quinoxaline rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-207024 has several scientific research applications :
Chemistry: It is used as a tool compound to study the gonadotropin-releasing hormone receptor and its role in various biological processes.
Biology: WAY-207024 is used in research to understand the mechanisms of hormone regulation and its impact on reproductive health.
Medicine: This compound has potential therapeutic applications in the treatment of hirsutism, prostatic cancer, and uterine fibroids. It is currently in preclinical development for these indications.
Industry: WAY-207024 can be used in the development of new drugs targeting the gonadotropin-releasing hormone receptor.
Mechanism of Action
WAY-207024 exerts its effects by antagonizing the gonadotropin-releasing hormone receptor (GnRHR). This receptor is involved in the regulation of reproductive hormones. By blocking this receptor, WAY-207024 can reduce the levels of luteinizing hormone and follicle-stimulating hormone, which are involved in the regulation of reproductive processes .
Comparison with Similar Compounds
WAY-207024 is unique in its structure and mechanism of action compared to other GnRHR antagonists. Similar compounds include:
Cetrorelix: Another GnRHR antagonist used in the treatment of hormone-sensitive cancers and reproductive disorders.
Ganirelix: A GnRHR antagonist used to control ovarian hyperstimulation in women undergoing fertility treatment.
Degarelix: A GnRHR antagonist used in the treatment of advanced prostate cancer.
WAY-207024 differs from these compounds in its specific chemical structure, which may offer advantages in terms of potency, selectivity, and oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
